![molecular formula C8H11N5O B1478598 5-(2-aminoethyl)-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 2090149-63-4](/img/structure/B1478598.png)

5-(2-aminoethyl)-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Übersicht

Beschreibung

Triazines are a class of nitrogen-containing heterocycles . They exist in three isomeric forms, 1,3,5-triazines being common . The parent molecules’ molecular formula is C3H3N3 . They have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens .

Synthesis Analysis

The more common 1,3,5-isomers are prepared by trimerization of nitrile and cyanide compounds . The 1,2,3- and 1,2,4-triazines are more specialized methods . The former family of triazines can be synthesized by thermal rearrangement of 2-azidocyclopropenes . Also mainly of specialized interest, the 1,2,4-isomer is prepared from condensation of 1,2-dicarbonyl compounds with amidrazones .Molecular Structure Analysis

The triazines have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .Chemical Reactions Analysis

Although triazines are aromatic compounds, their resonance energy is much lower than in benzene . Electrophilic aromatic substitution is difficult but nucleophilic aromatic substitution easier than typical chlorinated benzenes . 2,4,6-Trichloro-1,3,5-triazine is easily hydrolyzed to cyanuric acid by heating with water . 2,4,6-Tris (phenoxy)-1,3,5-triazine results when the trichloride is treated with phenol . With amines, one or more chloride is displaced .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities of Triazines : Research on triazines, a closely related structural class, highlights their significance in medicinal chemistry. Triazines and their derivatives have been explored for their anticancer, anti-HIV, antimicrobial, and enzymatic effects. The versatility of these compounds stems from their ability to undergo various chemical reactions, making them suitable as potential drug candidates or bioactive molecules (Makki, Abdel-Rahman, & Alharbi, 2019).

Triazole Derivatives and Their Patent Landscape : The triazole class, sharing a similar heterocyclic nature, has been the focus of numerous patents for new drugs due to their wide range of biological activities. These include anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The development of new triazole derivatives is driven by the continuous search for new therapeutic agents, highlighting the importance of heterocyclic compounds in drug discovery (Ferreira et al., 2013).

Heterocyclic Compounds Bearing Triazine Scaffold : The triazine scaffold is noteworthy in medicinal chemistry due to its incorporation into compounds with a broad spectrum of biological activities. Synthetic derivatives of triazine have shown effectiveness as antibacterial, antifungal, anticancer, antiviral, antimalarial, and anti-inflammatory agents. This underscores the potential of triazine-based structures as central moieties for developing future pharmaceuticals (Verma, Sinha, & Bansal, 2019).

Eco-Friendly Synthesis of Triazine Derivatives : The eco-friendly synthesis of 1,2,4-triazine derivatives emphasizes the ongoing research into sustainable and green chemical processes for producing biologically active compounds. The abundant literature on triazines reflects their importance across various fields, including pharmaceuticals, agriculture, and material science (Rani & Kumari, 2020).

Eigenschaften

IUPAC Name |

5-(2-aminoethyl)-2-methylpyrazolo[1,5-d][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O/c1-6-4-7-8(14)12(3-2-9)10-5-13(7)11-6/h4-5H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGNSEDKKPKVAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=NN(C(=O)C2=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-aminoethyl)-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

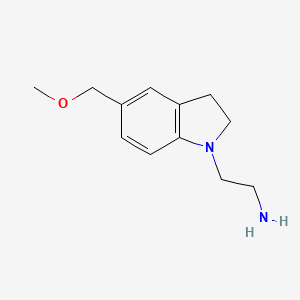

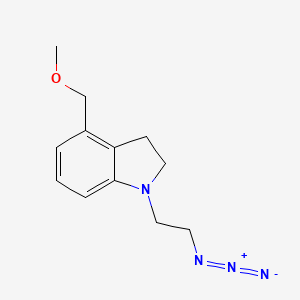

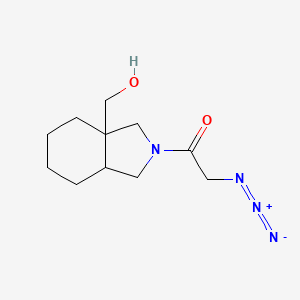

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid](/img/structure/B1478516.png)

![2-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-ol](/img/structure/B1478534.png)

![3-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propanoic acid](/img/structure/B1478535.png)